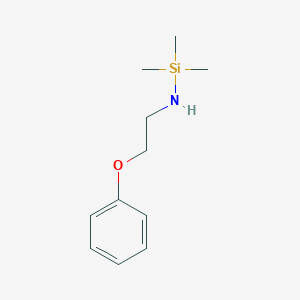
2-phenoxy-N-trimethylsilylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-trimethylsilylethanamine is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter serotonin and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-trimethylsilylethanamine involves its binding to the serotonin 5-HT2A receptor. This binding activates the receptor, which leads to downstream signaling pathways that ultimately result in the biochemical and physiological effects of the compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-phenoxy-N-trimethylsilylethanamine include alterations in neurotransmitter release, changes in brain activity, and alterations in behavior. It has been shown to induce changes in visual perception, mood, and thought processes, which makes it useful in studying the effects of serotonin on the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenoxy-N-trimethylsilylethanamine in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that its effects can be difficult to interpret, as they can be influenced by a variety of factors such as dose, route of administration, and individual differences in metabolism.
Direcciones Futuras
There are several future directions for research on 2-phenoxy-N-trimethylsilylethanamine. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in studying the neural mechanisms underlying consciousness and altered states of consciousness. Additionally, further research is needed to better understand the effects of the compound and how they can be modulated to achieve specific therapeutic outcomes.
Conclusion:
In conclusion, 2-phenoxy-N-trimethylsilylethanamine is a chemical compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has been shown to be a useful tool for studying the role of serotonin in the brain. While there are limitations to its use, it has several potential future directions for research and could have important therapeutic applications in the future.
Métodos De Síntesis
2-phenoxy-N-trimethylsilylethanamine can be synthesized through a multi-step process. The first step involves the reaction of 2-bromoethanol with sodium hydride to form 2-hydroxyethyl bromide. This is followed by the reaction of 2-hydroxyethyl bromide with phenoxytrimethylsilane to form 2-phenoxy-N-trimethylsilylethanol. The final step involves the reaction of 2-phenoxy-N-trimethylsilylethanol with thionyl chloride to form 2-phenoxy-N-trimethylsilylethanamine.
Aplicaciones Científicas De Investigación
2-phenoxy-N-trimethylsilylethanamine has been used in a variety of scientific research applications. It has been shown to be a potent and selective serotonin 5-HT2A receptor agonist, which makes it useful in studying the role of serotonin in the brain. It has also been used in studies of the mechanisms underlying the effects of psychedelic drugs, as it can induce similar effects to those seen with these drugs.
Propiedades
Número CAS |
16654-69-6 |
|---|---|
Nombre del producto |
2-phenoxy-N-trimethylsilylethanamine |
Fórmula molecular |
C11H19NOSi |
Peso molecular |
209.36 g/mol |
Nombre IUPAC |
2-phenoxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Clave InChI |
MRYWAIDSJPIBFY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
Sinónimos |
N-(2-Phenoxyethyl)trimethylsilylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



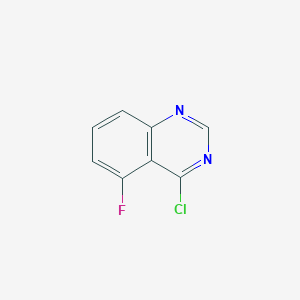
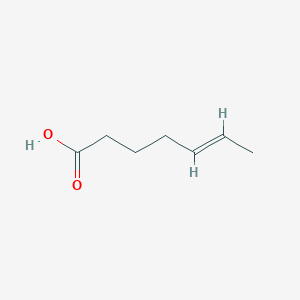
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
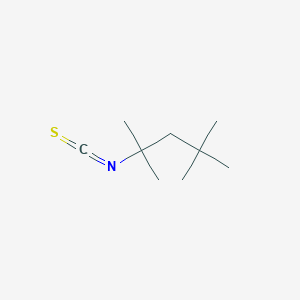
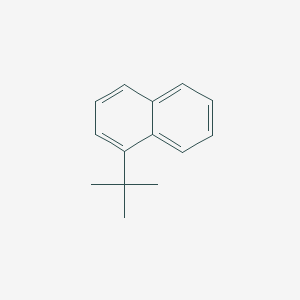
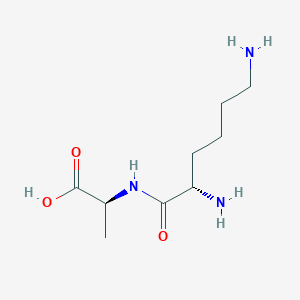
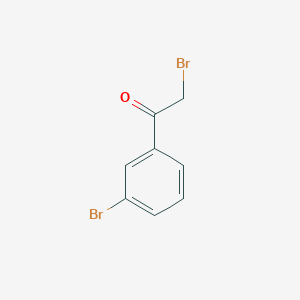
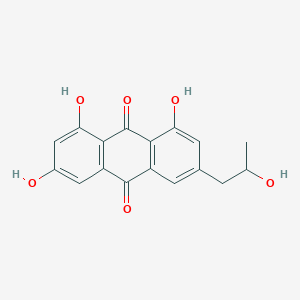
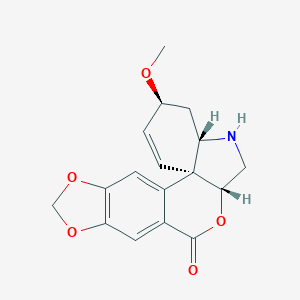
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
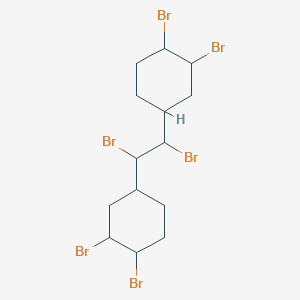
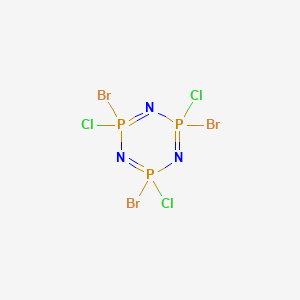
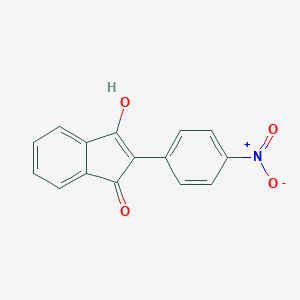
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)